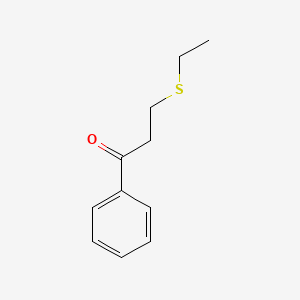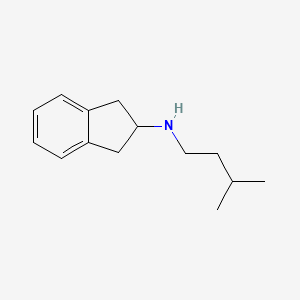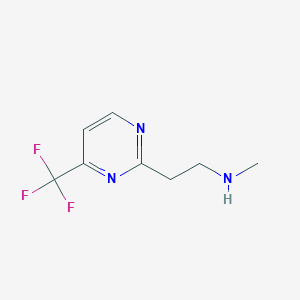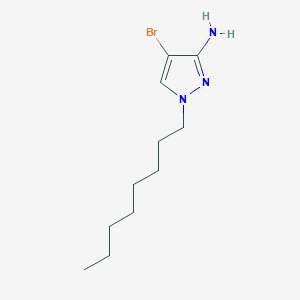
(S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Ethan-1-ol Moiety:
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions
(S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to the ethan-1-ol moiety.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol moiety can yield aldehydes or carboxylic acids, while substitution reactions on the phenyl group can introduce various functional groups.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a ligand in biochemical studies or as a probe in biological assays.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-one: A related compound with a ketone group instead of an alcohol.
1-(2-(1h-Pyrazol-1-yl)phenyl)ethane: A similar compound lacking the hydroxyl group.
Uniqueness
(S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
(1S)-1-(2-pyrazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-5-2-3-6-11(10)13-8-4-7-12-13/h2-9,14H,1H3/t9-/m0/s1 |
InChI 键 |
KWIINUAHDATTML-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1N2C=CC=N2)O |
规范 SMILES |
CC(C1=CC=CC=C1N2C=CC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)

![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)







![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)



